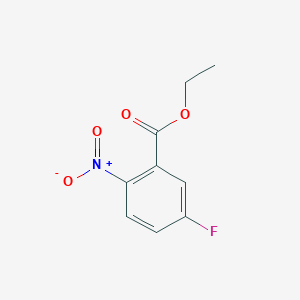

Ethyl 5-fluoro-2-nitrobenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 5-fluoro-2-nitrobenzoate is an organic compound with the molecular formula C9H8FNO4 It is a derivative of benzoic acid, where the ethyl ester is substituted with a fluorine atom at the 5-position and a nitro group at the 2-position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-fluoro-2-nitrobenzoate typically involves the nitration of ethyl 5-fluorobenzoate. The process begins with the esterification of 5-fluorobenzoic acid to form ethyl 5-fluorobenzoate. This intermediate is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, to maximize yield and purity .

Types of Reactions:

Reduction: this compound can undergo reduction reactions to convert the nitro group to an amino group.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid.

Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed:

Reduction: Ethyl 5-fluoro-2-aminobenzoate.

Substitution: Ethyl 5-substituted-2-nitrobenzoate derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Ethyl 5-fluoro-2-nitrobenzoate has several applications in scientific research:

Mécanisme D'action

The mechanism of action of Ethyl 5-fluoro-2-nitrobenzoate is primarily related to its ability to undergo chemical transformations that yield biologically active compounds. The nitro group can be reduced to an amino group, which can then interact with various biological targets, including enzymes and receptors. The fluorine atom can enhance the compound’s stability and bioavailability by influencing its electronic properties and metabolic pathways .

Comparaison Avec Des Composés Similaires

- Ethyl 2-fluoro-5-nitrobenzoate

- Ethyl 4-fluoro-2-nitrobenzoate

- Ethyl 3-fluoro-2-nitrobenzoate

Comparison: Ethyl 5-fluoro-2-nitrobenzoate is unique due to the specific positioning of the fluorine and nitro groups, which can influence its reactivity and biological activity. Compared to its isomers, it may exhibit different chemical behaviors and biological effects due to the electronic and steric effects of the substituents .

Activité Biologique

Ethyl 5-fluoro-2-nitrobenzoate (C₉H₈FNO₄) is an organic compound notable for its diverse biological activities, particularly in the fields of medicinal chemistry and organic synthesis. This article delves into its biological properties, mechanisms of action, and potential applications, supported by relevant data and findings from various studies.

This compound is characterized by a nitro group and a fluorine atom attached to a benzoate structure. The molecular weight of this compound is 213.17 g/mol. Its unique substitution pattern enhances its reactivity, making it a valuable intermediate in the synthesis of pharmaceutical compounds.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity . It has been studied for its potential to inhibit various bacterial strains, including multidrug-resistant organisms. The compound's structural similarity to other known antibacterial agents suggests that it may interact with bacterial topoisomerases, which are crucial for DNA replication and repair.

- In vitro Studies : In laboratory settings, compounds with similar structures have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimal inhibitory concentrations (MICs) reported as low as 0.03125 μg/mL for certain derivatives .

Anticancer Potential

This compound is also under investigation for its anticancer properties . The nitro group can be reduced to an amino group, which may enhance the compound's ability to interact with biological targets involved in cancer progression.

- Mechanism of Action : The reduction process transforms the compound into Ethyl 5-fluoro-2-aminobenzoate, potentially increasing its efficacy against cancer cells by altering metabolic pathways and enhancing cellular uptake.

The biological activity of this compound can be attributed to several mechanisms:

- Chemical Transformations : The nitro group can be reduced to an amino group, allowing for interactions with enzymes and receptors.

- Fluorine Substitution : The presence of fluorine enhances the compound's stability and bioavailability, influencing its pharmacokinetic properties.

- Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit bacterial topoisomerases, suggesting a possible mechanism for antimicrobial activity .

Comparative Analysis

To better understand the biological activity of this compound, it is beneficial to compare it with structurally related compounds:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Structural Features |

|---|---|---|---|

| This compound | High | Moderate | Nitro and fluoro substituents |

| Ethyl 2-fluoro-5-nitrobenzoate | Moderate | Low | Different position of fluoro group |

| Ethyl 4-fluoro-2-nitrobenzoate | Low | Moderate | Varying electronic effects |

Case Studies

- Synthesis and Evaluation : A study demonstrated the synthesis of this compound as an intermediate for developing dual inhibitors targeting bacterial topoisomerases, showing promising results in inhibiting resistant strains .

- Pharmacological Assessment : Ongoing research is assessing the pharmacological profile of this compound in various models to evaluate its safety and efficacy as a therapeutic agent against infections and tumors.

Propriétés

IUPAC Name |

ethyl 5-fluoro-2-nitrobenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO4/c1-2-15-9(12)7-5-6(10)3-4-8(7)11(13)14/h3-5H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNFCVLHYTOGQEK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1)F)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40450909 |

Source

|

| Record name | Ethyl 5-fluoro-2-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40450909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

364-51-2 |

Source

|

| Record name | Ethyl 5-fluoro-2-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40450909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.